molecular formula C7H10ClN3O2S B1532342 tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1105712-14-8

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B1532342
CAS No.: 1105712-14-8
M. Wt: 235.69 g/mol
InChI Key: UKOAFAZCVLVBTK-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate” is a chemical compound with the CAS number 1105712-14-8. It has a molecular weight of 235.69 and its IUPAC name is tert-butyl (3-chloro-1,2,4-thiadiazol-5-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12). This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

Structural and Synthetic Insights

  • A New Precursor of 1,3,4-Thiadiazolesulfonamides : The study introduces tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate as a precursor in the synthesis of sulfonamides, highlighting its structural characteristics and the interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).

  • Carbamate Derivatives and Hydrogen Bonding : This research elaborates on two carbamate derivatives, analyzing their crystal structure and hydrogen bonding patterns, which are essential for understanding molecular assembly and interactions (Das et al., 2016).

Applications in Material Science

  • Luminescent Materials : A study presents donor-acceptor-donor compounds containing carbazole donors and various acceptors for potential use in OLEDs, showcasing how structural modifications impact photoluminescence and electronic properties (Rybakiewicz et al., 2020).

Insecticidal Activities

  • Synthesis and Insecticidal Activity : This paper reports on the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, demonstrating their effectiveness as environmentally benign pest regulators with potent insecticidal activities (Wang et al., 2011).

Novel Synthetic Methodologies

  • α-Aminated Methyllithium : The research outlines a catalyzed lithiation of N-(chloromethyl) carbamate, providing a pathway to functionalized carbamates and subsequent synthesis of 1,2-diols, illustrating an innovative approach to molecular synthesis (Ortiz et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOAFAZCVLVBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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